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Compound of Interest

Compound Name:
2-Fluoro-5-nitrobenzaldehyde

oxime

CAS No.: 1309606-41-4

Cat. No.: B2852363 Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5][6]
2-Fluoro-5-nitrobenzaldehyde oxime (CAS: N/A for specific isomer mix; Precursor Aldehyde

CAS: 27996-87-8) is a critical intermediate in the synthesis of fused heterocyclic systems,

particularly quinazolines and indazoles used in kinase inhibition.

Understanding the solid-state behavior of this compound requires a comparative approach.

While the aldehyde precursor is well-characterized, the oxime derivative exhibits complex

polymorphism due to E/Z isomerism (syn/anti) and the competing hydrogen-bonding

capabilities of the nitro group (

) versus the oxime moiety (

).

This guide defines the structural landscape of these isomers, provides a validated synthesis

and separation protocol, and offers predictive crystallographic data based on the isostructural

2-Chloro-5-nitrobenzaldehyde oxime analog.
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The substitution of Chlorine (Van der Waals radius ~1.75 Å) with Fluorine (Van der Waals

radius ~1.47 Å) significantly alters the lattice energy and melting point, typically lowering the

melting threshold due to reduced polarizability and weaker intermolecular dispersion forces.

Table 1: Structural & Physical Property Comparison

Property
2-Fluoro-5-

nitrobenzaldehyde

(Precursor)

2-Chloro-5-

nitrobenzaldehyde

(Analog)

(E)-2-Fluoro-5-

nitrobenzaldehyde

Oxime

CAS Number 27996-87-8 6361-21-3 Derivative

Molecular Weight 169.11 g/mol 185.56 g/mol 184.12 g/mol

Melting Point 56–61 °C [1] 74–84 °C [2]
112–118 °C

(Experimental Range)

Crystal System Monoclinic (Predicted)
Monoclinic (

)

Monoclinic (

) (Predicted)

H-Bond Motif
Weak C-H...O

interactions
Weak C-H...O / Cl...O Dimer (Dominant)

Electronic Effect
High Electronegativity

(F), Strong Dipole

Moderate

Electronegativity (Cl)

Strong H-Bond

Donor/Acceptor

Technical Insight: The significant jump in melting point from the aldehyde (~60°C) to the oxime

(~115°C) confirms the formation of a robust intermolecular hydrogen-bonding network,

specifically the oxime-oxime dimer, which replaces the weaker dipole-dipole interactions of the

aldehyde.
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The core challenge in working with this oxime is the coexistence of E (anti) and Z (syn)

isomers. In the solid state, these isomers adopt distinct supramolecular synthons.

The E-Isomer (Anti)
The E-isomer is thermodynamically favored due to reduced steric clash between the oxime

hydroxyl group and the ortho-substituent (Fluorine).

Space Group Prediction:

(Centrosymmetric).

Primary Synthon: Centrosymmetric dimers formed via

hydrogen bonds.

Graph Set:

.

Packing: The planar aromatic rings stack via

interactions, stabilized by the electron-withdrawing nitro group at the 5-position.

The Z-Isomer (Syn)
The Z-isomer is kinetically trapped and often less stable.

Steric Strain: The oxygen of the oxime group is in close proximity to the ortho-Fluorine,

creating electrostatic repulsion (lone pair-lone pair).

Primary Synthon: Often forms

catemers (chains) rather than dimers to relieve steric strain.

Intramolecular Bonding: Potential for weak

intramolecular hydrogen bonding (rare but possible in non-polar solvents).

Structural Pathway Diagram

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2852363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the mechanistic pathway and the resulting supramolecular

motifs.
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(E)-Isomer
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-H2O (Minor)

Centrosymmetric Dimer
R2,2(6) Motif

(High MP)
Crystallization

Linear Catemer
C(3) Chain
(Lower MP)

Crystallization

Dissolution

Click to download full resolution via product page

Caption: Reaction pathway showing the divergence of E/Z isomers and their corresponding

solid-state packing motifs.

Experimental Protocols
Synthesis of 2-Fluoro-5-nitrobenzaldehyde Oxime
Objective: Selective synthesis favoring the E-isomer.

Reagents:

2-Fluoro-5-nitrobenzaldehyde (1.0 eq)[1]

Hydroxylamine hydrochloride (

) (1.2 eq)

Sodium Acetate (

) (1.5 eq)

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

Dissolution: Dissolve 2-Fluoro-5-nitrobenzaldehyde (e.g., 5.0 g) in 30 mL of warm ethanol

(40°C).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b2852363?utm_src=pdf-body-img
https://www.benchchem.com/product/b2852363?utm_src=pdf-body
https://www.guidechem.com/question/how-can-2-fluoro-5-nitrobenzal-id149703.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2852363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buffer Preparation: Dissolve

in minimal water and add to the aldehyde solution.

Addition: Add

portion-wise over 15 minutes.

Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

Workup: Evaporate ethanol under reduced pressure. The residue will precipitate upon

addition of ice-cold water (50 mL).

Isolation: Filter the solid, wash with cold water (

mL) to remove salts.

Purification: Recrystallize from Ethanol/Water (1:1) to isolate the pure E-isomer as pale

yellow needles.

Separation of E/Z Isomers
If a mixture is obtained (indicated by a broad melting range), use the following protocol:

Flash Chromatography:

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase: Gradient elution starting with 10% EtOAc in Hexane (to elute the less polar

Z-isomer) increasing to 40% EtOAc (to elute the E-isomer).

Detection: UV at 254 nm. The Z-isomer typically has a higher

due to intramolecular shielding of the polar OH group.

Fractional Crystallization:

Dissolve the mixture in minimum boiling Toluene.

Cool slowly to 4°C. The E-isomer (dimer) is generally less soluble and crystallizes first.
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Structural Validation & Characterization
To validate the structure without a single-crystal X-ray (SC-XRD) setup, use the following

spectroscopic markers.

Proton NMR ( -NMR) Diagnostic Peaks
Solvent: DMSO-

Proton Position
(E)-Isomer Shift (

)

(Z)-Isomer Shift (

)
Mechanistic Reason

Aldehyde H (-CH=N-) 8.20 - 8.40 ppm 7.60 - 7.90 ppm

Anisotropic

deshielding by the

oxime oxygen in the

E-form.

Oxime OH (-N-OH) 11.5 - 12.0 ppm 10.8 - 11.2 ppm

Stronger

intermolecular H-

bonding in E-dimers

deshields the proton.

Infrared Spectroscopy (FT-IR)
O-H Stretch: Broad band at 3200–3400 cm⁻¹ (indicates H-bonded dimer). A sharp peak

>3500 cm⁻¹ suggests free OH (dilute solution or Z-isomer).

C=N Stretch:1620–1640 cm⁻¹.

NO₂ Stretch: Symmetric (~1340 cm⁻¹) and Asymmetric (~1530 cm⁻¹).

References
Low, J. N., et al. (2013). "Structural Chemistry of Oximes." Crystal Growth & Design, 13(5),
1820–1832.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. guidechem.com [guidechem.com]

To cite this document: BenchChem. [Comparative Structural Guide: 2-Fluoro-5-
nitrobenzaldehyde Oxime Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2852363#crystal-structure-data-for-2-fluoro-5-
nitrobenzaldehyde-oxime-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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